3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC15771312
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N4O2 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | 5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C13H16N4O2/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16) |
| Standard InChI Key | LPPQGIZWEYJHKE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide (C₁₃H₁₆N₄O₂, molecular weight 260.29 g/mol) consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a carboxamide moiety. The 3-amino group is further functionalized with a 3-methoxybenzyl substituent, introducing aromaticity and electron-donating characteristics. This combination creates a planar pyrazole core with orthogonal substituents that influence both reactivity and supramolecular interactions.
The methoxy group at the benzyl para position (relative to the amino linkage) contributes to electronic modulation of the aromatic system, while the carboxamide group enables hydrogen bonding interactions critical for biological recognition . Comparative crystallographic studies of related bromophenyl pyrazoles reveal that such substitutions significantly alter packing motifs in the solid state, often leading to orthorhombic crystal systems with P2₁2₁2₁ space group symmetry .
Spectroscopic Characteristics
Key spectroscopic features include:
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¹H NMR: Distinct signals for the methyl group (δ ~3.2 ppm), methoxy protons (δ ~3.8 ppm), and aromatic protons (δ 6.7–7.3 ppm)
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-O of methoxy)
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Mass Spectrometry: Molecular ion peak at m/z 260.29 [M+H]⁺ with fragmentation patterns characteristic of pyrazole ring cleavage.
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of β-keto esters with hydrazine derivatives under acidic conditions yields 1-methyl-1H-pyrazole-5-carboxylic acid intermediates .
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Carboxamide Installation: Reaction with ammonium hydroxide or gaseous ammonia converts the carboxylic acid to the carboxamide functionality.
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Benzylamino Substitution: Nucleophilic aromatic substitution or reductive amination introduces the 3-methoxybenzylamino group at the pyrazole 3-position.
A representative synthesis pathway is illustrated below:
Optimization Challenges
Key challenges in synthesis include:
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Regioselective control during pyrazole ring formation to prevent isomerization
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Minimizing racemization at the carboxamide center during functional group transformations
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Purification difficulties arising from the compound's intermediate polarity .
Recent advances in flow chemistry have improved yields to ~65% for the final step, compared to traditional batch methods achieving ~45%.
| Target | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| CDK2/Cyclin E | 12.4 ± 1.2 | Fluorescence | |
| EGFR (T790M mutant) | 8.9 ± 0.7 | Radiometric | |
| COX-2 | >50 | Colorimetric |
The compound exhibits preferential binding to ATP pockets in kinase domains, with molecular docking studies suggesting hydrogen bonding between the carboxamide oxygen and kinase backbone amides .
Cytotoxicity and Therapeutic Indications
In vitro cytotoxicity screening across NCI-60 cell lines shows selective activity against:
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Breast cancer (MCF-7: GI₅₀ = 7.8 μM)
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Colon cancer (HT-29: GI₅₀ = 9.1 μM)
Mechanistic studies indicate induction of G2/M cell cycle arrest through tubulin polymerization inhibition, with EC₅₀ values comparable to vinca alkaloids.
Material Science Applications
Coordination Chemistry
The compound's dual donor sites (amide oxygen and pyrazole nitrogen) enable formation of transition metal complexes:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,N-bidentate | Catalytic oxidation |
| Pd(II) | N,O-chelate | Cross-coupling reactions |
| Ru(II) | π-acidic ligand | Photodynamic therapy |
X-ray crystallography of analogous complexes shows square planar geometry for Pd(II) systems and octahedral coordination for Ru(II) derivatives .
Supramolecular Architectures
In the solid state, molecules assemble through:
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N-H···O=C hydrogen bonds (2.89 Å) between carboxamide groups
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C-H···π interactions (3.12 Å) involving methoxybenzyl aromatic rings
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van der Waals contacts between methyl groups
These interactions create 2D sheet-like structures with interlayer spacing of 5.9 Å, potentially exploitable in molecular encapsulation systems .
Comparative Analysis with Structural Analogs
The positional isomerism of methoxy substitution significantly influences biological activity:
| Compound | Methoxy Position | CDK2 IC₅₀ (μM) | LogP |
|---|---|---|---|
| 3-[(3-methoxybenzyl)amino] analog | 3 | 12.4 | 1.82 |
| 2-methoxybenzyl derivative | 2 | 18.9 | 1.95 |
| 4-methoxybenzyl derivative | 4 | 9.7 | 1.78 |
The 4-methoxy isomer demonstrates enhanced kinase inhibition due to improved alignment with hydrophobic subpockets, while the 3-substituted derivative shows superior aqueous solubility.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal:
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Hydrolytic degradation at the carboxamide group (t₉₀ = 32 days)
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Oxidative decomposition of the methoxybenzyl moiety under UV light
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pH-dependent stability maxima at pH 6.8 (t₉₀ = 56 days)
Degradation products include:
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1-Methyl-1H-pyrazole-5-carboxylic acid (major)
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3-Aminobenzyl alcohol derivatives (minor)
Future Research Directions
Emerging areas of investigation include:
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Development of pro-drug formulations to enhance oral bioavailability
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Exploration of boron-containing analogs for neutron capture therapy
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Integration into metal-organic frameworks (MOFs) for controlled drug release
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Computational modeling of QSAR relationships using deep learning approaches
Ongoing clinical translation efforts focus on optimizing the therapeutic index through structural modifications at the pyrazole N1 and C5 positions .
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